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Compound of Interest

Compound Name: 3-amino-N-isopropylbenzamide

Cat. No.: B113051 Get Quote

CAS Number: 81882-62-4

This technical guide provides a comprehensive overview of 3-amino-N-isopropylbenzamide,

a benzamide derivative of interest to researchers and drug development professionals. Due to

the limited availability of direct experimental data for this specific compound in peer-reviewed

literature, this guide combines available information with data extrapolated from closely related

structural analogs, particularly 3-aminobenzamide and other benzamide derivatives. All inferred

data is clearly indicated.

Chemical and Physical Properties
3-amino-N-isopropylbenzamide is a substituted aromatic amide. Its core structure consists of

a benzene ring substituted with an amino group and an N-isopropylbenzamide moiety.

Table 1: Physicochemical Properties of 3-amino-N-isopropylbenzamide
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Property Value Source/Method

CAS Number 81882-62-4 Chemical Abstracts Service

Molecular Formula C₁₀H₁₄N₂O [1][2]

Molecular Weight 178.23 g/mol [1][2]

Appearance Solid (inferred) Based on related benzamides

Melting Point Not available -

Boiling Point Not available -

Solubility Not available -

pKa Not available -

Synthesis
A plausible and commonly employed synthetic route to 3-amino-N-isopropylbenzamide
involves a two-step process starting from 3-nitrobenzoic acid. The first step is the amidation of

the carboxylic acid with isopropylamine, followed by the reduction of the nitro group to an

amine.

Experimental Protocol: Synthesis of 3-amino-N-
isopropylbenzamide
Step 1: Synthesis of 3-nitro-N-isopropylbenzamide (Amidation)

Reaction Setup: To a solution of 3-nitrobenzoic acid (1 equivalent) in an appropriate aprotic

solvent (e.g., dichloromethane or N,N-dimethylformamide), add a coupling agent such as

N,N'-dicyclohexylcarbodiimide (DCC) or (1-[Bis(dimethylamino)methylene]-1H-1,2,3-

triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (HATU) (1.1 equivalents) and a non-

nucleophilic base like triethylamine or N,N-diisopropylethylamine (2-3 equivalents).

Addition of Amine: Slowly add isopropylamine (1.2 equivalents) to the reaction mixture.

Reaction Conditions: Stir the reaction mixture at room temperature for 12-24 hours.
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Work-up and Purification: Monitor the reaction by thin-layer chromatography. Upon

completion, filter the reaction mixture to remove any precipitated urea byproduct (if DCC is

used). Dilute the filtrate with an organic solvent and wash sequentially with a weak acid (e.g.,

1M HCl), a weak base (e.g., saturated NaHCO₃ solution), and brine. Dry the organic layer

over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude

product can be purified by column chromatography on silica gel.

Step 2: Synthesis of 3-amino-N-isopropylbenzamide (Nitro Reduction)

Reaction Setup: Dissolve the 3-nitro-N-isopropylbenzamide (1 equivalent) in a suitable

solvent such as ethanol, methanol, or ethyl acetate.

Catalyst Addition: Add a catalytic amount of palladium on carbon (Pd/C, typically 5-10 mol%).

Reduction: Carry out the reduction using a hydrogen source. This can be achieved by

bubbling hydrogen gas through the reaction mixture or by using a transfer hydrogenation

reagent like ammonium formate or hydrazine. General methods for the reduction of aromatic

nitro compounds are well-established.[3][4]

Reaction Conditions: Stir the reaction vigorously at room temperature until the starting

material is consumed (monitored by TLC).

Work-up and Purification: After the reaction is complete, filter the mixture through a pad of

celite to remove the catalyst. Concentrate the filtrate under reduced pressure to obtain the

crude 3-amino-N-isopropylbenzamide. The product can be further purified by

recrystallization or column chromatography if necessary.
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Step 1: Amidation

Step 2: Nitro Reduction

3-Nitrobenzoic Acid

Reaction

Isopropylamine

Coupling Agent
(e.g., DCC, HATU)

Base
(e.g., TEA, DIPEA)

3-Nitro-N-isopropylbenzamide 3-Nitro-N-isopropylbenzamide

Reaction

Reducing Agent
(e.g., H₂, Pd/C)

3-amino-N-isopropylbenzamide
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A plausible two-step synthesis of 3-amino-N-isopropylbenzamide.

Spectroscopic Data (Inferred)
Direct spectroscopic data for 3-amino-N-isopropylbenzamide is not readily available. The

following are predicted spectral characteristics based on the analysis of its structural analogue,

N-isopropylbenzamide, and general principles of spectroscopy.[5][6]

Table 2: Predicted Spectroscopic Data for 3-amino-N-isopropylbenzamide
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Technique
Predicted Chemical Shifts (δ) /
Wavenumbers (cm⁻¹)

¹H NMR

Aromatic Protons: Signals in the range of δ 6.5-

7.5 ppm. The presence of the amino and amide

groups will influence the splitting pattern.

Isopropyl CH: A multiplet around δ 4.2-4.3 ppm.

Isopropyl CH₃: A doublet around δ 1.2-1.3 ppm.

Amide NH: A broad singlet, chemical shift is

solvent dependent. Amino NH₂: A broad singlet,

chemical shift is solvent dependent.

¹³C NMR

Carbonyl Carbon: A signal around δ 167 ppm.

Aromatic Carbons: Signals in the range of δ

110-150 ppm. Isopropyl CH: A signal around δ

42 ppm. Isopropyl CH₃: A signal around δ 23

ppm.

IR Spectroscopy

N-H Stretching (Amine): Two bands in the

region of 3300-3500 cm⁻¹. N-H Stretching

(Amide): A band around 3300 cm⁻¹. C=O

Stretching (Amide I): A strong band around

1630-1650 cm⁻¹. N-H Bending (Amide II): A

band around 1550 cm⁻¹. C-N Stretching: Bands

in the region of 1200-1400 cm⁻¹.

Mass Spectrometry Molecular Ion (M⁺): A peak at m/z = 178.

Biological Activity and Mechanism of Action
While there are no direct studies on the biological activity of 3-amino-N-isopropylbenzamide,

its structural similarity to 3-aminobenzamide, a well-known inhibitor of Poly(ADP-ribose)

polymerase (PARP), strongly suggests that it may exhibit similar pharmacological properties.[7]

[8][9][10][11]

PARP Inhibition
PARP is a family of enzymes involved in cellular processes such as DNA repair, genomic

stability, and programmed cell death.[7][9] The catalytic mechanism of PARP involves the
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transfer of ADP-ribose units from NAD+ to target proteins. 3-aminobenzamide acts as a

competitive inhibitor of PARP by binding to the NAD+ binding site of the enzyme, thereby

preventing the synthesis of poly(ADP-ribose) chains.[10] This inhibition of PARP can have

significant downstream effects, including the potentiation of DNA-damaging agents and the

induction of synthetic lethality in cancer cells with deficient DNA repair pathways (e.g.,

BRCA1/2 mutations).
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Inferred mechanism of PARP inhibition by 3-amino-N-isopropylbenzamide.

Potential Therapeutic Applications
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Based on the known activities of PARP inhibitors, 3-amino-N-isopropylbenzamide could be

investigated for its potential in:

Oncology: As a sensitizer to chemotherapy and radiation, or as a standalone therapy in

cancers with specific DNA repair defects.

Ischemia-Reperfusion Injury: PARP overactivation is implicated in the tissue damage that

occurs following events like heart attack and stroke. PARP inhibitors have shown protective

effects in preclinical models of myocardial infarction.[7][9]

Neurodegenerative Diseases: The role of PARP in neuroinflammation and neuronal cell

death suggests that its inhibitors could be beneficial in conditions such as Parkinson's and

Alzheimer's disease.

Experimental Protocol: In Vitro PARP Inhibition Assay
Assay Principle: A colorimetric or fluorometric assay can be used to measure the activity of

purified PARP enzyme. These assays typically measure the incorporation of biotinylated

ADP-ribose onto histone proteins.

Procedure:

Coat a 96-well plate with histones.

Add a reaction mixture containing the PARP enzyme, biotinylated NAD+, and varying

concentrations of 3-amino-N-isopropylbenzamide (or a known inhibitor as a positive

control).

Incubate the plate to allow the PARP reaction to proceed.

Wash the plate to remove unincorporated reagents.

Add streptavidin-horseradish peroxidase (HRP) conjugate, which will bind to the

biotinylated ADP-ribose on the histones.

Add a colorimetric HRP substrate (e.g., TMB). The intensity of the color produced is

proportional to the PARP activity.
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Measure the absorbance at the appropriate wavelength and calculate the IC₅₀ value for 3-
amino-N-isopropylbenzamide.

Start

Coat 96-well plate
with histones

Add PARP enzyme,
biotinylated NAD+,
and test compound

Incubate to allow
PARP reaction

Wash plate

Add Streptavidin-HRP

Wash plate

Add HRP substrate

Measure absorbance

Calculate IC₅₀
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Click to download full resolution via product page

A typical workflow for an in vitro PARP inhibition assay.

Conclusion
3-amino-N-isopropylbenzamide is a benzamide derivative with a high potential for biological

activity, primarily as a PARP inhibitor. While direct experimental data for this compound is

scarce, a robust body of evidence from structurally related compounds, particularly 3-

aminobenzamide, provides a strong rationale for its further investigation in the fields of

oncology, cardiovascular disease, and neurodegeneration. The synthetic route is

straightforward, and established in vitro assays can be readily applied to determine its

inhibitory potency against PARP and to explore its therapeutic potential. This technical guide

serves as a foundational resource for researchers interested in exploring the properties and

applications of this promising compound.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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